molecular formula C11H12O4 B11800257 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid

Katalognummer: B11800257
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: DCKARNOZXBVDCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid: is a chemical compound that features a furan ring substituted with a cyclopentanecarbonyl group and a carboxylic acid group. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Cyclopentanecarbonyl Group: This step can be achieved through Friedel-Crafts acylation, where cyclopentanecarbonyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(Cyclopentanemethyl)furan-2-carboxylic acid.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and polymers.

Wirkmechanismus

The mechanism of action of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the cyclopentanecarbonyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Furandicarboxylic Acid: A similar compound with two carboxylic acid groups on the furan ring, known for its use in the production of bio-based polymers.

    Furan-2-carboxylic Acid: A simpler derivative with only a carboxylic acid group on the furan ring.

Uniqueness

5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

5-(cyclopentanecarbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-10(7-3-1-2-4-7)8-5-6-9(15-8)11(13)14/h5-7H,1-4H2,(H,13,14)

InChI-Schlüssel

DCKARNOZXBVDCG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(=O)C2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.